



Application Notes and Protocols for Deoxofluorination with DAST

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting deoxofluorination reactions using **Diethylaminosulfur Trifluoride** (DAST). DAST is a versatile and widely used reagent for the conversion of alcohols, aldehydes, ketones, and carboxylic acids into their corresponding fluorinated analogues.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making deoxofluorination a critical transformation in medicinal chemistry and drug development.[4][5]

Caution: **Diethylaminosulfur Trifluoride** (DAST) is a hazardous reagent. It is corrosive, moisture-sensitive, and can decompose explosively upon heating (above 50°C).[1][4][6][7] It reacts violently with water to produce toxic hydrogen fluoride (HF) gas.[1][4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.[4][8]

Safety and Handling

Proper handling and storage of DAST are paramount to ensure laboratory safety.

- Storage: Store DAST in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a refrigerator.[1][8] Keep away from heat, sparks, and open flames.[8]
- Handling:

Methodological & Application



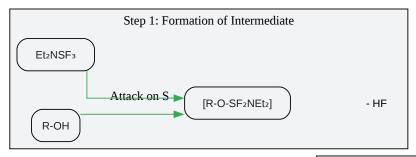


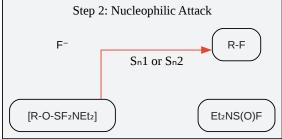
- Always work in a well-ventilated fume hood.[1][4]
- Use dry solvents and glassware to prevent violent reactions with water.[1][9]
- Ground and bond containers when transferring the material to prevent static discharge.[8]
 [10]
- Avoid heating DAST reactions above 80-90°C, as this can lead to explosive decomposition.[6][9][11][12]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
 - Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile) and a lab coat.[4][8]
- Quenching and Disposal:
 - Reactions should be carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or ice water.[13][14]
 - Dispose of DAST-containing waste according to institutional and local regulations for hazardous chemical waste.

Reaction Mechanism

The deoxofluorination of alcohols with DAST generally proceeds through a nucleophilic substitution pathway. The alcohol's hydroxyl group attacks the sulfur atom of DAST, forming an alkoxyaminosulfur difluoride intermediate and eliminating hydrogen fluoride.[9][14] A subsequent nucleophilic attack by the fluoride ion on the carbon atom displaces the aminosulfur oxide leaving group.[4][9] This can occur via an S_n1 or S_n2 mechanism, depending on the substrate's structure. For primary and secondary alcohols, the reaction often proceeds with an inversion of stereochemistry, which is characteristic of an S_n2 reaction.[4][14]







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Mechanism of alcohol deoxofluorination using DAST.

Experimental Protocols

The following are general procedures for the deoxofluorination of various functional groups using DAST. Reaction conditions, particularly temperature and time, may need to be optimized for specific substrates.

This protocol is suitable for primary and secondary alcohols. For more reactive substrates, lower temperatures are recommended.[11]

Materials:

- Alcohol (1.0 mmol)
- Diethylaminosulfur Trifluoride (DAST) (1.1 1.2 mmol)

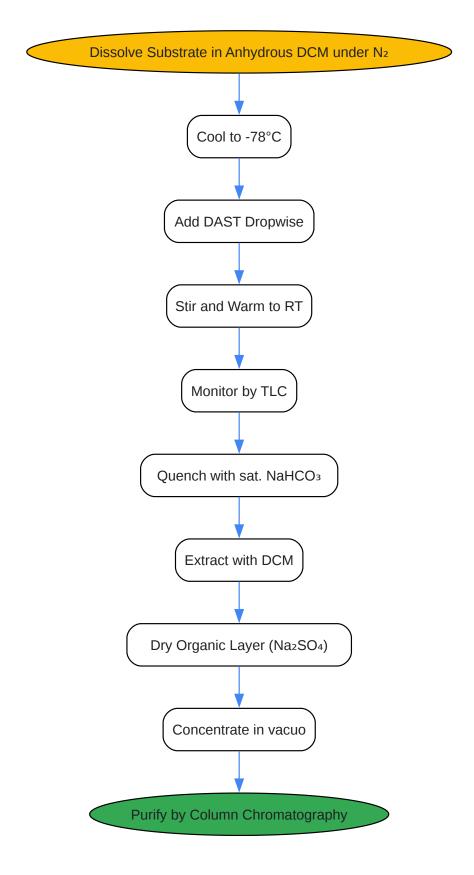


- Anhydrous Dichloromethane (DCM) (10-20 mL)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

- In a fume hood, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).[14]
- Cool the solution to -78°C using a dry ice/acetone bath.[13][14]
- Slowly add DAST (1.2 mmol) dropwise to the stirred solution.[14]
- After the addition is complete, stir the reaction mixture at -78°C for 30 minutes and then allow it to warm to room temperature over 2 hours.[14] For less reactive alcohols, the reaction may be stirred at room temperature for 1-2 hours.[13]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][13]
- Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL) at 0°C.[13][14]
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). [14]
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13][14]
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the alkyl fluoride.[4]
 [13][14]





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General experimental workflow for DAST deoxofluorination.



DAST converts aldehydes and ketones to their corresponding gem-difluorides.[1][6][9]

Procedure:

- Follow the general setup as described for alcohols. Dissolve the aldehyde or ketone (1.0 mmol) in anhydrous DCM (20 mL).[13]
- Cool the solution to -78°C.[13]
- Add DAST (1.2 eq.) dropwise. For less reactive ketones, the reaction may be run at 0°C to room temperature.[6][12][13]
- Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC.
 [13]
- Perform the aqueous work-up and purification as described in the alcohol protocol.[13]

DAST converts carboxylic acids to acyl fluorides, which are valuable intermediates in organic synthesis.[6][9] Unlike stronger fluorinating agents, the reaction does not proceed to the trifluoromethyl derivative.[6]

Procedure:

- The procedure is analogous to the fluorination of alcohols.
- Dissolve the carboxylic acid (1.0 mmol) in an anhydrous solvent like DCM.
- Add DAST (1.1-1.2 mmol) at 0°C or room temperature.
- Stir for 1-3 hours, monitoring by TLC or by observing the cessation of gas evolution (HF).
- The work-up is typically non-aqueous if the acyl fluoride is sensitive to hydrolysis. The
 reaction mixture can be concentrated directly and purified, or filtered through a short pad of
 silica gel.

Data Presentation: Typical Reaction Conditions



The following table summarizes typical conditions for deoxofluorination with DAST for various substrates.

| Substrate Type | Stoichiometry (DAST) | Temperature | Typical Reaction Time | Product |
|----------------------|-------------------------|-------------|--------------------------|------------------------|
| Primary Alcohol | 1.1 - 1.2 eq. | -78°C to RT | 1 - 3 hours | Alkyl Fluoride |
| Secondary Alcohol | 1.1 - 1.2 eq. | -78°C to RT | 1 - 4 hours | Alkyl Fluoride |
| Tertiary Alcohol | 1.2 - 1.5 eq. | -50°C to RT | 2 - 16 hours | Alkyl Fluoride |
| Aldehyde | 1.2 - 1.5 eq. | -78°C to RT | 1 - 3 hours | gem- Difluoroalkane |
| Ketone | 1.2 - 3.0 eq. | 0°C to RT | 2 - 24 hours | gem- Difluoroalkane |
| Carboxylic Acid | 1.1 - 1.2 eq. | 0°C to RT | 1 - 3 hours | Acyl Fluoride |

Note: Reaction times and temperatures are highly substrate-dependent and may require optimization.

Potential Side Reactions and Troubleshooting

- Elimination: DAST can promote elimination reactions, especially with substrates prone to forming stable alkenes.[2] Running the reaction at lower temperatures can often minimize this side reaction.
- Rearrangements: Substrates that can form stable carbocations may undergo Wagner-Meerwein or other rearrangements.[3][9] Again, lower temperatures and careful control of reaction conditions are crucial.
- Incomplete Reaction: If the reaction is sluggish, ensure all reagents and solvents are
 anhydrous. The quality of the DAST reagent is also critical; older or improperly stored
 samples may show reduced reactivity. Increasing the amount of DAST or the reaction
 temperature may be necessary, but with caution due to the reagent's thermal instability.[11]



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